N-(2-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide
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Overview
Description
N-(2-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that combines a methoxyphenyl group with a tetrahydropyridoindole moiety, making it a subject of study for its biological activities and potential as a pharmacological agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide typically involves multiple steps, starting with the preparation of the tetrahydropyridoindole core. This core can be synthesized through a Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone under acidic conditions. The resulting intermediate is then subjected to further functionalization to introduce the methoxyphenyl and butanamide groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization and chromatography would be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism by which N-(2-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide exerts its effects involves its interaction with specific molecular targets and pathways. Studies have shown that the compound can bind to and inhibit the activity of certain enzymes and receptors involved in cell proliferation and survival. Molecular docking studies have revealed its binding orientations in the active site of c-Met, a receptor tyrosine kinase implicated in cancer progression . Additionally, molecular dynamics simulations have been performed to evaluate the binding stability between the compound and its targets .
Comparison with Similar Compounds
N-(2-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide can be compared with other similar compounds, such as:
Indazole derivatives: These compounds share a similar heterocyclic structure and have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.
Tetrahydro-β-carboline derivatives: These compounds, like tryptoline, exhibit various biological activities, including anti-HIV, anti-inflammatory, and anti-tumor effects.
The uniqueness of this compound lies in its specific combination of functional groups and its potent antiproliferative activity against cancer cells .
Properties
Molecular Formula |
C22H23N3O3 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butanamide |
InChI |
InChI=1S/C22H23N3O3/c1-28-20-9-5-4-8-19(20)24-21(26)10-11-22(27)25-13-12-18-16(14-25)15-6-2-3-7-17(15)23-18/h2-9,23H,10-14H2,1H3,(H,24,26) |
InChI Key |
HRZGEISOBMCEMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3 |
Origin of Product |
United States |
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